molecular formula C7H8FNS B11792015 7-Fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

7-Fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B11792015
M. Wt: 157.21 g/mol
InChI Key: XIUHVPGBGQYKDL-UHFFFAOYSA-N
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Description

7-Fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core with a fluorine atom at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the use of 2-thiopheneethylamine and formaldehyde, followed by a cyclization reaction in the presence of ethanol and hydrogen chloride . The reaction conditions, such as solvent choice, acid concentration, reaction time, and temperature, play crucial roles in determining the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions and the use of continuous flow reactors can enhance efficiency and scalability. The choice of solvents and catalysts, as well as the purification processes, are critical factors in industrial production .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

7-Fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied as inhibitors of epidermal growth factor receptor (EGFR) in non-small cell lung cancer. The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting cancer cell proliferation . The pathways involved include the inhibition of downstream signaling cascades that promote cell growth and survival .

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom in 7-Fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine imparts unique electronic properties, enhancing its reactivity and binding affinity in biological systems. This makes it a valuable compound for designing drugs with improved efficacy and selectivity .

Properties

Molecular Formula

C7H8FNS

Molecular Weight

157.21 g/mol

IUPAC Name

7-fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C7H8FNS/c8-6-4-9-3-5-1-2-10-7(5)6/h1-2,6,9H,3-4H2

InChI Key

XIUHVPGBGQYKDL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CN1)C=CS2)F

Origin of Product

United States

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